molecular formula C10H16N2S2 B7586247 2,6-Dimethyl-4-(1,3-thiazol-4-ylmethyl)thiomorpholine

2,6-Dimethyl-4-(1,3-thiazol-4-ylmethyl)thiomorpholine

Cat. No. B7586247
M. Wt: 228.4 g/mol
InChI Key: GTUHFJUZVODZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-(1,3-thiazol-4-ylmethyl)thiomorpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DTMT and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

DTMT exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of chitin synthase, which is essential for the growth and survival of fungi. DTMT has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
DTMT has been shown to possess antitumor and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. DTMT has been shown to inhibit the activity of certain enzymes and proteins, which are essential for the growth and survival of fungi and the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DTMT has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its biochemical and physiological effects. However, there are some limitations to its use in lab experiments. DTMT is toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of DTMT. One direction is the further exploration of its potential use in the treatment of Alzheimer's disease. Another direction is the development of new synthetic methods for the production of DTMT. Additionally, the study of DTMT's potential use in agriculture and material science is an area that warrants further research.

Synthesis Methods

DTMT can be synthesized by reacting 2,6-dimethylmorpholine with 4-(chloromethyl)thiazole in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen sulfide to yield DTMT.

Scientific Research Applications

DTMT has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DTMT has been shown to possess antitumor and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2,6-dimethyl-4-(1,3-thiazol-4-ylmethyl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S2/c1-8-3-12(4-9(2)14-8)5-10-6-13-7-11-10/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUHFJUZVODZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(S1)C)CC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-(1,3-thiazol-4-ylmethyl)thiomorpholine

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